2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate
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Overview
Description
2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate is a chemical compound with the molecular formula C₁₆H₁₂Cl₂O₃ and a molecular weight of 323.17 g/mol It is known for its unique structure, which includes both acetyl and dichlorophenyl groups attached to a methylbenzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with 2-acetyl-4,6-dichlorophenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Formation of 2-carboxy-4,6-dichlorophenyl 2-methylbenzoate.
Reduction: Formation of 2-(1-hydroxyethyl)-4,6-dichlorophenyl 2-methylbenzoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-chlorophenyl 2-methylbenzoate: Similar structure but with only one chlorine atom.
2-Acetyl-4,6-dimethylphenyl 2-methylbenzoate: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness
2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to its analogs .
Properties
CAS No. |
88952-32-3 |
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Molecular Formula |
C16H12Cl2O3 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
(2-acetyl-4,6-dichlorophenyl) 2-methylbenzoate |
InChI |
InChI=1S/C16H12Cl2O3/c1-9-5-3-4-6-12(9)16(20)21-15-13(10(2)19)7-11(17)8-14(15)18/h3-8H,1-2H3 |
InChI Key |
BOWYFOPIYOIPON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2Cl)Cl)C(=O)C |
Origin of Product |
United States |
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